molecular formula C26H27N5O2S B283676 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea

Cat. No.: B283676
M. Wt: 473.6 g/mol
InChI Key: KLEVFAAKDXKMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea is a complex organic compound with a molecular formula of C26H27N5O2S and a molecular weight of 473.59 g/mol . This compound is known for its unique structural features, which include a benzotriazole core, a butylphenyl group, and a methoxybenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea involves multiple steps, typically starting with the preparation of the benzotriazole core. The synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction.

    Attachment of Methoxybenzamide Moiety: The final step involves the attachment of the methoxybenzamide moiety through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole core, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C26H27N5O2S/c1-4-5-7-18-10-12-20(13-11-18)31-29-23-14-17(2)22(16-24(23)30-31)27-26(34)28-25(32)19-8-6-9-21(15-19)33-3/h6,8-16H,4-5,7H2,1-3H3,(H2,27,28,32,34)

InChI Key

KLEVFAAKDXKMKS-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC(=CC=C4)OC)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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